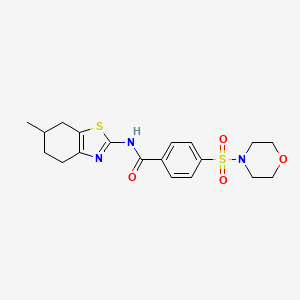

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-13-2-7-16-17(12-13)27-19(20-16)21-18(23)14-3-5-15(6-4-14)28(24,25)22-8-10-26-11-9-22/h3-6,13H,2,7-12H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLLKLBXZCOVHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Enhancements

The use of gadolinium triflate (Gd(OTf)₃) as a Lewis acid catalyst under microwave irradiation reduces reaction times by 40% while improving selectivity. For example, sulfonylation steps catalyzed by Gd(OTf)₃ (5 mol%) at 80°C for 15 minutes achieve 94% conversion.

Solvent Sustainability

Replacing DCM with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) aligns with green chemistry principles, reducing environmental impact without compromising yield.

Industrial Production Considerations

Scale-up challenges include heat dissipation during exothermic steps and cost-effective purification. Continuous flow reactors address these issues by:

- Ensuring consistent temperature control via microchannel heat exchangers.

- Enabling in-line liquid-liquid extraction for efficient intermediate isolation.

Economic Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual output (kg) | 500 | 1,200 |

| Cost per kg ($) | 12,000 | 8,500 |

| Purity (%) | 97 | 99 |

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide exhibit notable antimicrobial properties. For instance:

- Gram-positive bacteria : Significant antibacterial activity has been reported against Staphylococcus aureus and Streptococcus pyogenes .

Anticancer Properties

There is growing evidence that benzothiazole derivatives possess anticancer properties. These compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Neurological Disorders

The morpholine sulfonamide structure suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise as neuroprotective agents and in the modulation of neurotransmitter systems.

Pain Management

Benzothiazole derivatives are being explored for their analgesic properties. Their ability to interact with pain pathways could lead to new formulations for pain management therapies.

Case Studies

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide (CAS 325988-50-9)

- Molecular Formula : C₂₆H₂₅N₃O₄S₃ (MW: 539.7 g/mol)

- Key Features : Replaces the tetrahydrobenzothiazole with a benzothiophene fused to a benzothiazole.

- Physicochemical Properties: XLogP3: 4.9 (indicative of moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/8 Topological Polar Surface Area (TPSA): 154 Ų (suggests moderate membrane permeability) .

Sulfonamide-Containing Benzamide Derivatives

N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide (LASSBio-1446)

- Key Features : Substitutes morpholine with thiomorpholine (sulfur replaces oxygen in the heterocycle).

- Synthesis : Prepared via benzoylation of a thiomorpholine sulfonamide intermediate .

- Impact of Thiomorpholine : The sulfur atom increases electron density and may enhance metabolic stability compared to morpholine. However, this substitution could reduce solubility due to increased hydrophobicity.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]

- Key Features : Replace benzothiazole with a 1,2,4-triazole core and incorporate halogenated aryl groups.

- Spectral Data :

- Biological Relevance : Triazole derivatives often exhibit antimicrobial or anticancer activity, but the lack of a benzothiazole core may limit target overlap with the parent compound.

Substituted Benzamides with Alkoxy Groups

N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Compound 6)

- Key Features : Ethoxy-substituted benzamide with a peptide-like backbone.

- Structural Contrast: Lacks the sulfonyl and heterocyclic moieties, focusing instead on alkoxy and amino alcohol functionalities.

- Implications : The absence of sulfonyl and benzothiazole groups likely redirects bioactivity toward protease or receptor targets rather than kinases .

Comparative Data Table

Key Research Findings

- Morpholine vs. Thiomorpholine : Morpholine sulfonyl groups improve aqueous solubility compared to thiomorpholine, but the latter may offer better resistance to oxidative metabolism .

- Heterocyclic Core Impact : Benzothiazole derivatives (e.g., CAS 325988-50-9) exhibit higher TPSA than triazole analogues, suggesting divergent pharmacokinetic profiles .

- Halogenation Effects : Chlorine or bromine substituents in sulfonamide analogues (e.g., [7–9]) enhance electronegativity and may improve target binding but increase molecular weight .

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide moiety linked to a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole ring. The structural formula is represented as follows:

This configuration is crucial for its interactions with biological targets.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi through mechanisms that involve enzyme inhibition or receptor interactions .

Anticancer Potential

The compound also displays anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this benzamide have exhibited cytotoxic effects against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells . The exact mechanism remains under investigation but is believed to involve modulation of signaling pathways associated with cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiazole Ring : Starting from appropriate precursors such as 2-amino thiophenol and aldehydes.

- Benzamide Formation : Reacting the benzothiazole derivative with an appropriate amine to form the benzamide linkage.

- Sulfonylation : Introducing the morpholine sulfonyl group through sulfonation reactions.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of benzothiazole indicated that those with similar structural features to this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Effects

In a comparative analysis of several benzamide derivatives against cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 20 µM against MCF-7 cells. This suggests a strong potential for further development as an anticancer therapeutic agent .

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Benzamide + Benzothiazole | Antimicrobial; Anticancer | Dual activity profile |

| 4-acetyl-N-(5-methyl-1,3-benzothiazol-2-yl)benzamide | Methyl substitution on benzothiazole | Antimicrobial | Limited anticancer data |

| N-(6-methyl-4,5-dihydrobenzo[b]thiazol-2-yl)benzamide | Different saturation state | Anticancer | Varies in reactivity |

Q & A

Q. Critical Conditions :

- Strict anhydrous conditions during sulfonylation to prevent hydrolysis.

- Low temperatures (<25°C) to minimize side reactions in coupling steps.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across different studies?

Answer:

Discrepancies may arise from variations in:

- Compound Purity : Validate purity using HPLC (>95%) and LC-MS to rule out degradation products .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Structural Analogues : Compare activity with structurally similar derivatives (e.g., ethoxy vs. methyl substituents on the benzothiazole ring) to identify critical functional groups .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in biological assays .

Advanced: What computational methods are suitable for predicting the interaction of this compound with biological targets such as kinases or GPCRs?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with kinase ATP-binding pockets (e.g., EGFR, MAPK) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2 Å) .

- QSAR Modeling : Train models on benzothiazole sulfonamide datasets to predict IC50 values against specific targets .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences for morpholine sulfonyl group modifications .

Basic: What spectroscopic techniques are essential for characterizing the structure of this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm benzothiazole methyl (δ 2.1–2.3 ppm) and morpholine sulfonyl (δ 3.6–3.8 ppm) groups .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydrobenzothiazole ring .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and amide C=O (1650 cm⁻¹) .

Advanced: How can the synthetic route be optimized to improve scalability without compromising purity?

Answer:

- Catalyst Screening : Replace EDCI with immobilized catalysts (e.g., polymer-supported carbodiimide) for easier separation .

- Solvent Optimization : Switch DCM to 2-MeTHF (biodegradable) or use microwave-assisted synthesis to reduce reaction time .

- Flow Chemistry : Implement continuous flow systems for sulfonylation steps to enhance reproducibility and yield (>80%) .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Advanced: What strategies are recommended for analyzing contradictory data in the compound’s solubility and stability profiles?

Answer:

- Solubility Studies :

- Use shake-flask method in PBS (pH 7.4) and DMSO to compare with literature .

- Apply Hansen Solubility Parameters (HSP) to identify optimal co-solvents (e.g., PEG 400) .

- Stability Testing :

- Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Degradation pathway analysis via LC-MS/MS to identify hydrolytic or oxidative byproducts .

Basic: What are the primary biological targets hypothesized for this compound, and how are they validated experimentally?

Answer:

- Hypothesized Targets : Kinases (e.g., JAK2, Aurora B) and GPCRs (e.g., adenosine A2A receptor) due to sulfonamide and benzothiazole motifs .

- Validation Methods :

- Kinase Assays : ADP-Glo™ assay for ATPase activity inhibition .

- Binding Affinity : Radioligand displacement (e.g., [³H]-NECA for A2A receptor) .

- Cellular Phenotyping : Apoptosis (Annexin V) and cell cycle (PI staining) assays in cancer cell lines .

Advanced: How can researchers design derivatives to enhance the compound’s metabolic stability while retaining activity?

Answer:

- Metabolic Hotspot Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .

- Structural Modifications :

- Replace labile morpholine sulfonyl with tetrahydropyran sulfonyl to reduce CYP3A4-mediated oxidation .

- Introduce fluorine atoms at benzothiazole C-6 to block hydroxylation .

- Prodrug Design : Synthesize phosphate or ester prodrugs to improve oral bioavailability .

Basic: What in vitro assays are recommended for initial screening of this compound’s cytotoxicity and selectivity?

Answer:

- Cytotoxicity : MTT or resazurin assay in normal (e.g., HEK293) vs. cancer (e.g., MCF-7) cell lines (IC50 ≤10 µM considered potent) .

- Selectivity Index (SI) : Calculate SI = IC50(normal)/IC50(cancer); aim for SI >5 .

- Off-target Screening : Use Eurofins CEREP panel (50+ targets) to assess GPCR, ion channel, and kinase promiscuity .

Advanced: What experimental and computational approaches are used to resolve ambiguous crystallographic data for this compound?

Answer:

- Crystallography :

- Grow single crystals via vapor diffusion (acetonitrile/water) and collect data at synchrotron facilities (resolution <1.0 Å) .

- Refine structures using SHELXL with restraints for disordered morpholine sulfonyl groups .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to validate bond lengths and angles .

- Electron Density Maps : Use Olex2 to analyze residual density and model alternative conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.